molecular formula C14H24O2 B12656179 Butyric acid, 2-bornyl ester CAS No. 85551-27-5

Butyric acid, 2-bornyl ester

Cat. No.: B12656179
CAS No.: 85551-27-5
M. Wt: 224.34 g/mol
InChI Key: VIPNQHBVIDJXJE-MISXGVKJSA-N
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Description

Bornyl butyrate, also known as butanoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, is an organic compound with the molecular formula C14H24O2. It is a monoterpenoid ester characterized by a pleasant, pine-like aroma. This compound is commonly used in the fragrance and flavor industries due to its aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bornyl butyrate is typically synthesized through the esterification of borneol with butyric acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Borneol+Butyric AcidAcid CatalystBornyl Butyrate+Water\text{Borneol} + \text{Butyric Acid} \xrightarrow{\text{Acid Catalyst}} \text{Bornyl Butyrate} + \text{Water} Borneol+Butyric AcidAcid Catalyst​Bornyl Butyrate+Water

Industrial Production Methods: In industrial settings, the production of bornyl butyrate often involves the use of continuous flow reactors to optimize yield and efficiency. Enzymatic catalysis using lipases has also been explored as a greener alternative to traditional acid catalysis, offering milder reaction conditions and higher selectivity .

Types of Reactions:

    Hydrolysis: Bornyl butyrate can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding borneol and butyric acid.

    Oxidation: The borneol moiety in bornyl butyrate can be oxidized to camphor using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: Reduction of bornyl butyrate is less common but can be achieved using reducing agents like lithium aluminum hydride to yield borneol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, heat.

    Oxidation: Chromic acid, potassium permanganate, heat.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

Major Products:

    Hydrolysis: Borneol and butyric acid.

    Oxidation: Camphor.

    Reduction: Borneol.

Scientific Research Applications

Bornyl butyrate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of bornyl butyrate involves its interaction with olfactory receptors, which are responsible for detecting its characteristic pine-like aroma. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

    Isobornyl butyrate: Similar structure but with different stereochemistry.

    Bornyl acetate: Another ester of borneol, but with acetic acid instead of butyric acid.

    Camphor: An oxidized derivative of borneol.

Uniqueness: Bornyl butyrate is unique due to its specific ester linkage with butyric acid, which imparts distinct olfactory properties compared to other esters of borneol. Its pleasant aroma and potential biological activities make it a valuable compound in various applications .

Properties

CAS No.

85551-27-5

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate

InChI

InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10-,11+,14+/m0/s1

InChI Key

VIPNQHBVIDJXJE-MISXGVKJSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1C[C@@H]2CC[C@]1(C2(C)C)C

Canonical SMILES

CCCC(=O)OC1CC2CCC1(C2(C)C)C

density

0.981-0.991

physical_description

Colourless liquid;  Herbaceous aroma

solubility

Soluble in oils;  Slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

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